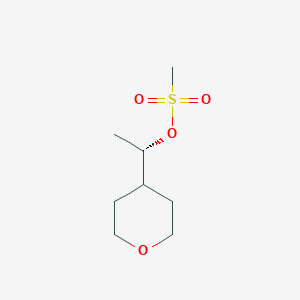

(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate

CAS No.:

Cat. No.: VC20134710

Molecular Formula: C8H16O4S

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O4S |

|---|---|

| Molecular Weight | 208.28 g/mol |

| IUPAC Name | [(1S)-1-(oxan-4-yl)ethyl] methanesulfonate |

| Standard InChI | InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |

| Standard InChI Key | QMZSWBBFLNXFLC-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C1CCOCC1)OS(=O)(=O)C |

| Canonical SMILES | CC(C1CCOCC1)OS(=O)(=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

(S)-1-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate belongs to the class of methanesulfonate esters, featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an ethyl group bearing a methanesulfonyloxy moiety. The chiral (S)-configuration at the ethyl carbon distinguishes it from its enantiomer, which may exhibit divergent reactivity in stereoselective reactions.

Key Structural Features:

-

Molecular Formula: C₈H₁₆O₄S

-

Molecular Weight: 208.28 g/mol

-

IUPAC Name: [(1S)-1-(oxan-4-yl)ethyl] methanesulfonate

-

Stereochemistry: The (S)-configuration is confirmed by its Standard InChIKey (QMZSWBBFLNXFLC-ZETCQYMHSA-N), which encodes the absolute stereochemistry.

Physical Properties

While experimental data for this specific enantiomer remain limited, analogs such as tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) provide insight into its behavior:

The chiral center likely influences crystallinity and melting point, though empirical data for the (S)-enantiomer are pending further characterization.

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can be approached via functionalization of the tetrahydropyran ring. A plausible retrosynthetic pathway involves:

-

Chiral Alcohol Precursor: (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanol, obtained through asymmetric reduction or enzymatic resolution.

-

Methanesulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base.

Preparation of (S)-1-(Tetrahydro-2H-pyran-4-yl)ethanol

The chiral alcohol precursor may be synthesized via:

-

Asymmetric Catalytic Hydrogenation: Using a chiral catalyst (e.g., Ru-BINAP) to reduce 1-(tetrahydro-2H-pyran-4-yl)ethanone.

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic alcohols .

Methanesulfonylation

Reaction conditions:

-

Reagents: Methanesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)

-

Solvent: Dichloromethane, 0°C to room temperature

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic sulfur of MsCl, displacing chloride and forming the sulfonate ester .

Applications in Organic Synthesis and Drug Development

Asymmetric Synthesis

The (S)-enantiomer serves as a chiral building block for:

-

Pharmaceutical Intermediates: Synthesis of tubulin polymerization inhibitors (e.g., 2-amino-3,4,5-trimethoxybenzophenones) and cardiotonics (e.g., 4-alkyl-2(1H)-quinazolinones) .

-

Chiral Auxiliaries: Facilitating stereocontrol in aldol and Mannich reactions.

Case Study: Antiviral Agents

Recent studies highlight its role in synthesizing pteridinone derivatives, which act as Toll-like receptor 7 (TLR7) agonists for treating viral hepatitis . The chiral methanesulfonate group enhances metabolic stability compared to hydroxyl precursors .

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (S) vs. (R)

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Biological Activity | Higher affinity for TLR7 | Reduced activity in assays |

| Synthetic Utility | Preferred in asymmetric synthesis | Limited applications |

Related Methanesulfonates

-

2-(Oxan-2-yl)ethyl Methanesulfonate (CAS 133243-83-1): Lacks a chiral center but shares applications in alkylation reactions .

-

Tetrahydro-2H-pyran-4-yl Methanesulfonate (CAS 134419-59-3): Non-chiral analog used in nitroacetophenone synthesis .

Future Directions and Research Opportunities

-

Catalytic Asymmetric Synthesis: Developing nickel- or palladium-catalyzed methods to improve enantiomeric excess (ee).

-

Prodrug Design: Leveraging its sulfonate group for enhanced bioavailability of antiviral agents .

-

Stability Enhancements: Co-crystallization with stabilizers to mitigate moisture sensitivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume